2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Description

Structural Overview of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

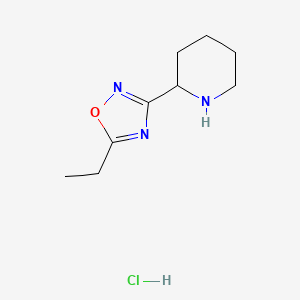

This compound is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C₉H₁₆ClN₃O and a molecular weight of 217.70 g/mol . Its structure comprises a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) linked to a 1,2,4-oxadiazole ring (a five-membered aromatic heterocycle with two nitrogen and one oxygen atom). The oxadiazole moiety is substituted with an ethyl group at position 5 and the piperidine group at position 3 (Figure 1).

Key Structural Features:

- Piperidine Ring : Adopts a chair conformation, with the nitrogen atom contributing basicity.

- 1,2,4-Oxadiazole Core : A planar aromatic system stabilized by resonance.

- Substituents : Ethyl group enhances lipophilicity, while the hydrochloride salt improves solubility.

Table 1: Structural and physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ClN₃O |

| Molecular Weight | 217.70 g/mol |

| SMILES | CCC1=NC(C2CCCNC2)=NO1.Cl |

| InChI Key | OBNPTPDBYZEWSC-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry Research

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who identified its potential as a bioisostere for esters and amides. However, interest in its derivatives surged in the mid-20th century with the discovery of oxolamine , a 1,2,4-oxadiazole-based antitussive drug. The compound this compound emerged as part of efforts to optimize heterocyclic pharmacophores for enhanced metabolic stability and target binding. Its piperidine moiety, a common motif in medicinal chemistry, was incorporated to modulate spatial and electronic properties.

Classification Within Nitrogen-Containing Heterocycles

This compound belongs to the nitrogen heterocycles , a class encompassing 59% of FDA-approved drugs. Specifically, it is a bicyclic system with:

- Piperidine : A saturated six-membered ring classified under azacycloalkanes.

- 1,2,4-Oxadiazole : An aromatic heterocycle categorized as a 1,2,4-diazole oxide.

Its dual heterocyclic nature enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), making it valuable in drug design.

Position in the Oxadiazole Derivative Family

Within the oxadiazole family, this compound is a 3,5-disubstituted 1,2,4-oxadiazole , distinguished by:

- C(3) Substitution : Piperidine group, which introduces conformational flexibility.

- C(5) Substitution : Ethyl group, a simple alkyl chain that modulates electronic effects.

Compared to other 1,2,4-oxadiazole derivatives (e.g., anti-inflammatory oxolamine or antiviral pleconaril), its piperidine substitution aligns with trends in CNS-targeting agents, though its specific applications remain under investigation.

Figure 1: Structural comparison with related oxadiazoles

- Oxolamine : Lacks piperidine, has a phenyl group at C(3).

- Pleconaril : Features a trifluoromethyl group and fused bicyclic system.

Propriétés

IUPAC Name |

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACJJSEQNYRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They have also shown promising results as anticancer agents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen. This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists.

Result of Action

Compounds with a 1,2,4-oxadiazole scaffold have shown promising results as anticancer agents. For instance, one such compound exhibited in-vitro anti-cancer activities with IC50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively.

Action Environment

The synthesis of 1,2,4-oxadiazoles has been achieved in a naoh–dmso medium at ambient temperature, suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.

Activité Biologique

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H15N3O

- Molecular Weight : 181.23 g/mol

- CAS Number : 1258641-02-9

- Appearance : White solid

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 1258641-02-9 |

| Appearance | White solid |

The biological activity of this compound is primarily linked to its interaction with various cellular targets. It has shown promising results in inhibiting certain cancer cell lines and may induce apoptosis through mechanisms involving caspase activation and p53 expression modulation.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds similar to this compound have shown:

- Cytotoxic Effects : Exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.0 |

| U937 | 10.0 |

These values indicate a comparable efficacy to established chemotherapeutics like doxorubicin.

Induction of Apoptosis

Flow cytometry assays have confirmed that this compound can induce apoptosis in cancer cells in a dose-dependent manner. The activation of caspase pathways and increased levels of p53 protein were observed, suggesting a mechanism that promotes programmed cell death.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells, revealing that compounds similar to this compound significantly increased apoptotic markers and reduced cell viability.

- In Vivo Studies : Although limited data exists on in vivo studies specifically for this compound, related oxadiazole derivatives have shown promise in preclinical models for their anticancer effects.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may suppress pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and neuronal apoptosis in cellular models, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains to enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing oxadiazole units exhibit improved resistance to thermal degradation compared to their non-modified counterparts .

Nanocomposites

The integration of this compound into nanocomposites has been explored to improve electrical conductivity and mechanical strength. The presence of oxadiazole groups can facilitate better dispersion of nanoparticles within the polymer matrix, leading to enhanced performance characteristics .

Agrochemicals

Pesticide Development

The compound shows promise in the field of agrochemicals as a potential pesticide or herbicide. Its structural similarity to known agrochemical agents suggests that it could act on similar biological pathways in pests or weeds. Initial screening has indicated effective bioactivity against certain pest species .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For example:

-

Thiol displacement : Reacts with amines or alcohols under basic conditions to form substituted derivatives .

-

Halogenation : Chlorination or bromination occurs at the oxadiazole ring’s reactive positions, enabling further functionalization.

Example Reaction Pathway :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol substitution | KOH, CS₂, ethanol, reflux (5–6 h) | 5-substituted oxadiazole-2-thiol | 85–89% |

Oxidation and Reduction

The piperidine moiety and oxadiazole ring participate in redox reactions:

-

Oxidation : Using KMnO₄ in acidic conditions oxidizes the piperidine ring’s secondary amine to a nitro group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure.

Key Data :

-

Oxidation of the piperidine ring proceeds at 60–80°C with 70–75% efficiency.

-

Reduction of the oxadiazole ring requires 2–3 atm H₂ pressure and yields >80%.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Cyclization with CS₂ : Forms 1,3,4-thiadiazole derivatives under reflux .

-

Ring-opening hydrolysis : In acidic/basic media, the oxadiazole ring hydrolyzes to form thiosemicarbazides .

Experimental Conditions :

| Reaction | Reagents | Temperature | Time | Product |

|---|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol | 80°C | 5 h | Thiadiazole derivatives |

| Hydrolysis | HCl (10%), H₂O | 100°C | 3 h | Piperidine-thiosemicarbazide |

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the ethyl group.

-

Mannich reaction : Forms aminoalkyl derivatives via reaction with formaldehyde and secondary amines.

Representative Data :

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 78% |

| Mannich | – | Morpholine | 82% |

Biological Interactions

The compound interacts with enzymes and receptors:

-

Carbonic anhydrase inhibition : Binds to human carbonic anhydrase IX/XII isoforms with Kᵢ values in the nanomolar range .

-

Anticancer activity : Induces apoptosis in MCF-7 and A549 cell lines via caspase-3 activation .

Mechanistic Insights :

-

Hydrogen bonding between the oxadiazole’s nitrogen and enzyme active sites drives inhibition .

-

Cytotoxicity correlates with electron-withdrawing substituents on the oxadiazole ring .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization and ligand exchange:

-

Deprotonation : Treatment with NaOH yields the free base, enhancing lipid solubility.

-

Metal complexation : Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) via the piperidine nitrogen.

Stability Data :

-

The free base is stable in anhydrous solvents but hygroscopic in air.

-

Metal complexes exhibit enhanced thermal stability (decomposition >250°C).

Comparaison Avec Des Composés Similaires

Substitution Patterns on the Oxadiazole Ring

The position and nature of substituents on the 1,2,4-oxadiazole ring significantly influence biological activity and physicochemical properties. Key analogs include:

Key Observations :

Pharmacological Relevance

Several analogs are associated with central nervous system (CNS) targets:

- SB224289 and BRL15572 : These 5-HT1B/1D receptor antagonists share the oxadiazole-piperidine scaffold, suggesting the target compound may have serotonergic activity .

- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine diHCl : Incorporates a pyrimidine ring, expanding π-π stacking interactions for enhanced receptor binding .

Physicochemical Properties

| Property | 2-(5-Ethyl-oxadiazol-3-yl)piperidine HCl | 2-(5-Methyl-oxadiazol-3-yl)piperidine diHCl | 3-[5-Isopropyl-oxadiazol-3-yl]piperidine HCl |

|---|---|---|---|

| Molecular Weight | 217.7 | 248.1 | 195.26 |

| Purity (Supplier Data) | ≥95% | ≥95% | ≥95% |

| Salt Form | Mono-HCl | Di-HCl | Mono-HCl |

| Likely Solubility | Moderate (HCl salt) | High (di-HCl salt) | Moderate |

Notes:

- Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-HCl forms.

- Purity levels ≥95% are standard for research-grade building blocks .

Méthodes De Préparation

Cyclization of Precursors to Form the Oxadiazole Ring

- The oxadiazole ring is typically constructed via cyclization reactions involving suitable hydrazinecarboxylate derivatives. For example, ethyl hydrazinecarboxylate reacts with appropriate precursors under catalytic conditions to form the 1,2,4-oxadiazole ring system.

- Solvents such as ethanol or toluene are commonly used, and the reaction mixtures are often heated to facilitate ring closure.

- Catalysts or dehydrating agents may be employed to promote efficient cyclization.

Coupling with Piperidine

- The formed oxadiazole derivative is then reacted with piperidine or a substituted piperidine compound. This step can involve nucleophilic substitution or condensation reactions, depending on the functional groups present.

- Reaction conditions typically include stirring at room temperature or mild heating in solvents like dimethylformamide (DMF) or ethanol.

- The coupling step is crucial to ensure the correct positional attachment of the oxadiazole moiety at the 2-position of the piperidine ring.

Conversion to Hydrochloride Salt

- The free base form of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound's stability, solubility, and ease of handling.

- The salt formation is typically done by dissolving the free base in an appropriate solvent followed by addition of HCl gas or aqueous HCl, then isolating the solid hydrochloride salt by filtration or crystallization.

Industrial Preparation and Scale-Up

- Industrial synthesis mirrors laboratory methods but emphasizes scalability, yield optimization, and purity enhancement.

- Continuous flow reactors are often employed to maintain consistent reaction conditions and improve throughput.

- Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are optimized for large-scale production.

- Purification techniques such as recrystallization and chromatography are adapted for bulk quantities to ensure pharmaceutical-grade quality.

Reaction Conditions and Reagents Overview

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Oxadiazole ring formation | Ethyl hydrazinecarboxylate, catalyst | Ethanol, Toluene | Reflux or heating | Cyclization step; catalyst-dependent |

| Coupling with piperidine | Piperidine, base or catalyst (if needed) | DMF, Ethanol | RT to mild heating | Ensures substitution at 2-position |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ether, Ethanol | RT | Salt formation for stability |

Analytical and Spectroscopic Characterization

- The synthesized compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS).

- NMR data confirm the presence of the oxadiazole ring and the piperidine moiety, with characteristic chemical shifts for the ethyl substituent and ring protons.

- IR spectra show absorption bands corresponding to the oxadiazole ring (C=N, N–O stretching) and piperidine functionalities.

- Mass spectrometry confirms the molecular weight consistent with the hydrochloride salt form.

Research Findings and Notes on Preparation

- The reaction of ethyl hydrazinecarboxylate with piperidine derivatives under controlled conditions is a reliable method for synthesizing this compound.

- Heating and solvent choice critically affect the cyclization efficiency and yield.

- The hydrochloride salt is preferred for its enhanced handling properties.

- Industrial methods focus on continuous flow synthesis to improve reproducibility and scalability.

- The compound's synthesis has been linked to potential biological applications, including enzyme inhibition and neuropharmacological effects, making the preparation method's reproducibility and purity paramount for research use.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|---|

| Oxadiazole ring synthesis | Cyclization of ethyl hydrazinecarboxylate | Ethyl hydrazinecarboxylate, catalyst | Ethanol or toluene, reflux or heating | Formation of 1,2,4-oxadiazole ring |

| Coupling with piperidine | Nucleophilic substitution or condensation | Piperidine, base/catalyst | DMF or ethanol, RT to mild heating | Attachment of oxadiazole to piperidine |

| Hydrochloride salt formation | Acid-base reaction to form stable salt | HCl gas or aqueous HCl | Room temperature | Stable hydrochloride salt |

| Industrial scale-up | Continuous flow synthesis and optimization | Same as lab scale | Controlled flow reactor conditions | High yield, purity, and scalability |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of piperidine precursors with oxadiazole-forming reagents. For example, the oxadiazole ring can be formed via condensation of amidoximes with carboxylic acid derivatives under acidic conditions. Optimization includes:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .

-

Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

-

Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

Key Parameters Example Values Reaction Time 12–24 hours Yield 60–75% Purity (HPLC) ≥95%

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the piperidine and oxadiazole moieties. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 189.64 for [M+H]) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring (e.g., ethyl vs. methyl groups) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 5-ethyl group enhances lipophilicity compared to methyl, potentially improving membrane permeability. Test via:

- LogP measurements : Compare experimental vs. calculated values (e.g., using ChemAxon software) .

- In vitro assays : Evaluate cytotoxicity (e.g., IC) in cell lines (e.g., HEK293) to correlate substituent effects with activity .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

- Methodological Answer :

- Impurity Profiling : Use UPLC-MS/MS with a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile) to detect intermediates like unreacted piperidine precursors or oxadiazole isomers .

- Detection Limits : Optimize MS parameters (e.g., collision energy = 20 eV) to achieve limits of quantification (LOQ) <0.1% .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with databases (e.g., PubChem, SciFinder) for analogous compounds. For example, piperidine protons typically resonate at δ 1.5–2.5 ppm, while oxadiazole protons appear upfield .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, such as distinguishing between piperidine C-2 and C-4 positions .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Lyophilization : Convert the hydrochloride salt to a free base for improved stability in anhydrous environments .

- Additive Screening : Include antioxidants (e.g., BHT at 0.01% w/v) in storage solutions to prevent oxidative degradation .

Methodological Guidelines

Q. How to design a robust bioassay for evaluating this compound’s interaction with neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors common to piperidine derivatives (e.g., sigma-1 receptors) .

- Binding Assays : Use radiolabeled ligands (e.g., H-(+)-pentazocine) in competitive binding studies .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate K values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.